N-(2-ethyl-6-methylphenyl)hydrazinecarbothioamide

描述

Molecular Architecture and IUPAC Nomenclature

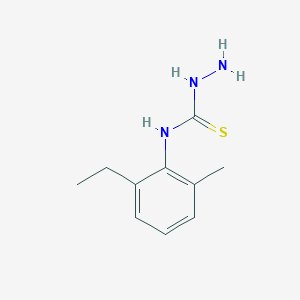

N-(2-Ethyl-6-methylphenyl)hydrazinecarbothioamide is a thiourea derivative with a substituted aromatic backbone. Its IUPAC name is 1-amino-3-(2-ethyl-6-methylphenyl)thiourea, derived from the systematic naming of its functional groups and substituents. The molecular formula is C₁₀H₁₅N₃S , with a molecular weight of 209.31 g/mol .

The compound’s structure features:

- Thiourea core : A hydrazinecarbothioamide group (–NHNH–C(=S)–NH–) serving as the central functional unit.

- Aromatic substituent : A 2-ethyl-6-methylphenyl group attached to the thiourea nitrogen, characterized by:

- An ethyl group (-CH₂CH₃) at the ortho position (C2).

- A methyl group (-CH₃) at the para position (C6) relative to the ethyl substituent.

| Key Structural Details | Value/Description |

|---|---|

| SMILES | CCc1cccc(c1NC(=S)NN)C |

| InChIKey | KWYFZSLHEZWKHW-UHFFFAOYSA-N |

| Thiourea tautomerism | Predominantly thione form (-C(=S)-NH₂) |

Crystallographic Analysis and Conformational Studies

While direct crystallographic data for this compound are not explicitly reported, structural insights can be inferred from analogous hydrazinecarbothioamide derivatives. Key observations include:

Dihedral Angles and Conformational Flexibility

- Phenyl-thiourea dihedral angle : In structurally related compounds (e.g., N-ethyl-2-[1-(2-hydroxy-4-methylphenyl)ethylidene]hydrazinecarbothioamide), the dihedral angle between the aromatic ring and the hydrazinecarbothioamide group ranges from 6.9° to 37.2° , depending on intermolecular interactions.

- Conformational twist : Intramolecular hydrogen bonding (e.g., O–H···N or N–H···S) often imposes planar or twisted arrangements. For example, in molecules with strong intramolecular hydrogen bonds, the thiourea group adopts a planar conformation, while weaker interactions allow greater torsional freedom.

Crystal Packing and Intermolecular Interactions

Typical interactions include:

- Hydrogen bonding : N–H···S or O–H···S linkages forming inversion dimers or chains.

- Weak van der Waals forces : Stabilizing aromatic stacking or aliphatic interactions between ethyl/methyl groups.

| Interaction Type | Example Geometry | Relevance |

|---|---|---|

| N–H···S | Weak, R²₂(8) motif | Stabilizes inversion dimers |

| N–H···O | Polymeric chains | Observed in related crystal structures |

Spectroscopic Identification Techniques

Infrared (IR) Spectral Signatures

The IR spectrum of this compound is characterized by:

| Wavenumber (cm⁻¹) | Assignment | Source |

|---|---|---|

| 3200–3300 | N–H (stretching, thiourea NH₂) | |

| 1180–1250 | C=S (stretching, thiocarbonyl) | |

| 3000–3100 | C–H (aromatic, sp²) | |

| 2800–3000 | C–H (aliphatic, ethyl/methyl) |

The absence of O–H stretching (typically ~3200–3600 cm⁻¹) confirms the lack of hydroxyl groups in this compound.

Nuclear Magnetic Resonance (NMR) Profiling

¹H NMR

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

|---|---|---|

| 1.2–1.5 | Triplet | CH₃ (ethyl group) |

| 2.3–2.5 | Singlet | CH₃ (methyl on phenyl) |

| 2.6–3.0 | Quartet | CH₂ (ethyl group) |

| 6.8–7.4 | Multiplet | Aromatic protons (C3, C4, C5) |

| 9.0–12.0 | Broad singlet | NH (thiourea) |

¹³C NMR

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| 14–18 | CH₃ (ethyl/methyl) |

| 20–30 | CH₂ (ethyl) |

| 100–150 | Aromatic carbons (C1–C6) |

| 180–185 | C=S (thiocarbonyl) |

Mass Spectrometric Fragmentation Patterns

The compound undergoes characteristic fragmentation in electron ionization (EI) or electrospray ionization (ESI) modes:

| m/z | Fragment | Relative Abundance (%) |

|---|---|---|

| 209 | [M⁺]⁺ (molecular ion) | 100 |

| 175 | [M – H₂S]⁺ (loss of H₂S) | 45 |

| 180 | [M – C₂H₅]⁺ (loss of ethyl group) | 30 |

| 135 | [C₆H₃(CH₃)CH₂]⁺ (aromatic fragment) | 20 |

The molecular ion peak at m/z 209 confirms the molecular weight, while the loss of H₂S (34 Da) and ethyl (29 Da) groups aligns with the thiourea and aliphatic substituents.

属性

IUPAC Name |

1-amino-3-(2-ethyl-6-methylphenyl)thiourea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3S/c1-3-8-6-4-5-7(2)9(8)12-10(14)13-11/h4-6H,3,11H2,1-2H3,(H2,12,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWYFZSLHEZWKHW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC(=C1NC(=S)NN)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

The synthesis of N-(2-ethyl-6-methylphenyl)hydrazinecarbothioamide typically involves the reaction of 2-ethyl-6-methylaniline with thiosemicarbazide under specific conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to facilitate the reaction. After completion, the product is purified through recrystallization .

化学反应分析

N-(2-ethyl-6-methylphenyl)hydrazinecarbothioamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: It can be reduced to form hydrazine derivatives.

Substitution: It can undergo nucleophilic substitution reactions, where the hydrazine group is replaced by other nucleophiles.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .

科学研究应用

Synthesis and Chemical Properties

The synthesis of N-(2-ethyl-6-methylphenyl)hydrazinecarbothioamide typically involves the reaction of 2-ethyl-6-methylaniline with thiosemicarbazide in an organic solvent such as ethanol or methanol. The reaction is heated to facilitate product formation, followed by purification through recrystallization.

Chemical Reactions

This compound can undergo various chemical reactions:

- Oxidation : Formation of sulfoxides or sulfones.

- Reduction : Producing hydrazine derivatives.

- Substitution : Nucleophilic substitution reactions involving the hydrazine group.

Scientific Research Applications

This compound has several notable applications:

Organic Synthesis

As a reagent in organic synthesis, it serves as an intermediate in the preparation of other chemical compounds. Its unique structure allows for modifications that can yield diverse derivatives with varying properties.

Biological Studies

The compound is utilized in the study of enzyme mechanisms and protein interactions. It can inhibit enzyme activity by binding to active sites or modifying enzyme structures, impacting biochemical pathways.

Anticancer Activity

Research indicates that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds similar to this compound have shown low IC50 values, indicating strong anticancer potential .

Case Study 1: Anticancer Efficacy

A study evaluated the anticancer properties of synthesized hydrazinecarbothioamide derivatives against human HeLa and murine L1210 cells. Several compounds demonstrated low micromolar IC50 values, suggesting strong cytostatic effects comparable to established chemotherapeutics like melphalan .

Case Study 2: Enzyme Inhibition

Another investigation focused on the enzyme inhibitory activity of similar compounds, revealing that some derivatives effectively inhibited β-lactamase activity and exhibited antibacterial properties against various microbial strains . This suggests potential applications in developing new antimicrobial agents.

作用机制

The mechanism of action of N-(2-ethyl-6-methylphenyl)hydrazinecarbothioamide involves its interaction with specific molecular targets, such as enzymes. It can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. This interaction can disrupt normal biochemical pathways, leading to various biological effects .

相似化合物的比较

N-(2-ethyl-6-methylphenyl)hydrazinecarbothioamide can be compared to other hydrazinecarbothioamide derivatives, such as:

- N-(2-methylphenyl)hydrazinecarbothioamide

- N-(2-ethylphenyl)hydrazinecarbothioamide

- N-(2,6-dimethylphenyl)hydrazinecarbothioamide

These compounds share similar chemical structures but differ in their substituents, which can affect their reactivity and biological activity. This compound is unique due to its specific substitution pattern, which can influence its interaction with molecular targets and its overall chemical behavior.

生物活性

N-(2-ethyl-6-methylphenyl)hydrazinecarbothioamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and comparative efficacy with similar compounds, supported by data tables and research findings.

Chemical Structure and Properties

This compound features a hydrazinecarbothioamide moiety, which is known for its reactivity and potential biological applications. The compound can undergo various chemical reactions, including oxidation, reduction, and nucleophilic substitution, which can influence its biological properties.

The primary mechanism of action involves the compound's ability to interact with specific enzymes and proteins. It can inhibit enzyme activity by binding to active sites or altering the structure of target proteins, disrupting normal biochemical pathways. This interaction can lead to various biological effects, including anti-cancer and antimicrobial activities .

Anticancer Activity

Research has indicated that this compound exhibits cytotoxic properties against various cancer cell lines. Notably, it has shown promising results in inhibiting the growth of A-549 (lung cancer) and Hep-G2 (liver cancer) cells. The compound's efficacy was evaluated using the MTT assay, which measures cell viability following treatment.

Table 1: Cytotoxicity Data Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | A-549 | 15.0 |

| This compound | Hep-G2 | 12.5 |

| Etoposide | A-549 | 45.0 |

| Etoposide | Hep-G2 | 40.0 |

The IC50 values indicate that this compound is significantly more potent than etoposide in these cell lines .

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against various bacterial strains. Studies have shown that it possesses notable efficacy against both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

The data suggest that this compound could be a candidate for developing new antimicrobial agents .

Case Studies

Several studies have focused on the synthesis and evaluation of hydrazinecarbothioamide derivatives, including this compound. One study highlighted its potential in inducing apoptosis in cancer cells through molecular dynamics simulations that elucidated interactions with target proteins involved in cell survival pathways .

Comparative Analysis with Similar Compounds

When compared to other hydrazine derivatives such as N-(2-methylphenyl)hydrazinecarbothioamide and N-(2,6-dimethylphenyl)hydrazinecarbothioamide, the unique substitution pattern of this compound appears to enhance its biological activity. The structure–activity relationship (SAR) indicates that specific substitutions on the phenyl ring significantly influence its reactivity and interaction with biological targets .

Table 3: Comparison of Biological Activities

| Compound | Anticancer IC50 (µM) | Antimicrobial MIC (µg/mL) |

|---|---|---|

| This compound | 15 | 32 |

| N-(2-methylphenyl)hydrazinecarbothioamide | 25 | 64 |

| N-(2,6-dimethylphenyl)hydrazinecarbothioamide | 30 | 128 |

常见问题

Basic Research Questions

Q. What is the standard synthetic route for N-(2-ethyl-6-methylphenyl)hydrazinecarbothioamide, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The compound is synthesized via condensation of 2-ethyl-6-methylaniline with hydrazinecarbothioamide precursors. Key steps include reacting aryl isothiocyanates (e.g., 2-ethyl-6-methylphenyl isothiocyanate) with hydrazine monohydrate in methanol under reflux (60–80°C, 4–6 hours). Purification is achieved via recrystallization using ethanol or acetonitrile. Yield optimization requires strict stoichiometric control (1:1 molar ratio) and inert atmospheres to prevent oxidation .

Q. Which spectroscopic and crystallographic techniques are critical for structural confirmation of this compound?

- Methodological Answer :

- 1H/13C NMR : Assign signals for thioamide (–NH–C(=S)–NH–) protons (δ 9.5–10.5 ppm) and aromatic/alkyl groups.

- FT-IR : Identify ν(N–H) (~3200 cm⁻¹), ν(C=S) (~1250 cm⁻¹), and ν(C–N) (~1350 cm⁻¹) stretches.

- X-ray crystallography : Resolve bond lengths (e.g., C–S: ~1.68 Å) and dihedral angles between aromatic and hydrazinecarbothioamide moieties. Single-crystal studies at low temperatures (e.g., 173 K) reduce thermal motion artifacts .

Q. What are the typical metal ions coordinated by this ligand, and what coordination geometries are observed?

- Methodological Answer : The ligand acts as a tridentate N,S,O-donor, forming complexes with transition metals (e.g., Cu(II), Ni(II), Zn(II)). Coordination modes vary:

- Octahedral geometry : Observed in Cu(II) complexes via thione sulfur, hydrazinic nitrogen, and phenolic oxygen (if substituted).

- Square planar : Common in Ni(II) complexes. Stability is assessed using molar conductivity and magnetic susceptibility measurements .

Advanced Research Questions

Q. How do steric and electronic effects of the 2-ethyl-6-methylphenyl substituent influence metal-ligand binding affinity and catalytic activity?

- Methodological Answer : The ethyl and methyl groups introduce steric hindrance, reducing ligand flexibility and favoring specific coordination modes. Electron-donating methyl groups enhance σ-donation to metal centers, increasing complex stability. DFT calculations (e.g., B3LYP/6-31G*) quantify charge distribution and frontier molecular orbitals (HOMO-LUMO gaps), correlating with catalytic efficiency in oxidation reactions .

Q. What computational approaches are used to predict the interaction of this compound with biological targets (e.g., DNA or enzymes)?

- Methodological Answer :

- Molecular docking (AutoDock/Vina) : Predict binding poses and affinity scores with DNA minor grooves or enzyme active sites (e.g., topoisomerase II).

- MD simulations (GROMACS) : Assess stability of ligand-target complexes over 100-ns trajectories.

- QSAR modeling : Relate substituent effects (Hammett σ values) to anticancer activity using IC50 data from cytotoxicity assays .

Q. How can crystallographic data resolve structural discrepancies between theoretical and experimental geometries?

- Methodological Answer : Single-crystal X-ray diffraction reveals deviations from idealized VSEPR geometries. For example, intramolecular hydrogen bonds (O–H⋯N, ~2.1 Å) may enforce planar conformations in one molecule of the asymmetric unit, while steric clashes in another molecule induce torsional strain (e.g., dihedral angles >30°). Refinement with SHELXL software (R-factor < 0.05) validates bond-length/bond-angle anomalies .

Q. What mechanistic insights explain the reactivity of this ligand with α-bromo ketones or aryl halides?

- Methodological Answer : The thioamide group acts as a nucleophile, attacking electrophilic carbons in α-bromoacetophenones via SN2 pathways. Reaction progress is monitored by TLC, with intermediates (e.g., thiosemicarbazones) isolated via column chromatography (silica gel, ethyl acetate/hexane). Kinetic studies (UV-Vis) determine rate constants under varying pH and solvent polarity .

Data Analysis and Contradiction Resolution

Q. How should researchers address conflicting reports on the biological activity of metal complexes derived from this ligand?

- Methodological Answer :

- Dose-response validation : Replicate assays (e.g., MTT) across multiple cell lines (e.g., HeLa, MCF-7) with positive controls (e.g., cisplatin).

- ROS quantification : Use fluorescent probes (DCFH-DA) to confirm oxidative stress mechanisms.

- Structural benchmarking : Compare crystallographic data to ensure consistency in coordination geometry, which directly impacts bioactivity .

Q. What strategies mitigate variability in NMR spectral assignments for hydrazinecarbothioamide derivatives?

- Methodological Answer :

- Decoupling experiments : Differentiate overlapping –NH signals.

- 2D NMR (HSQC, HMBC) : Correlate protons with adjacent carbons, resolving ambiguities in aromatic vs. aliphatic regions.

- Dynamic NMR : Analyze temperature-dependent line broadening to identify tautomeric equilibria (thione-thiol interconversion) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。